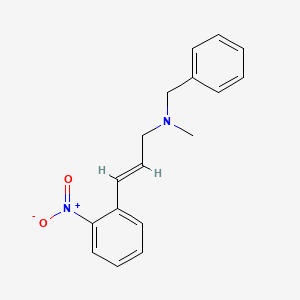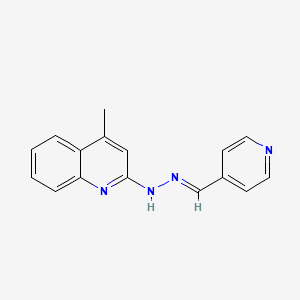![molecular formula C18H16F3N3O B5695832 N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB-TBOA and is a potent inhibitor of glutamate transporters.
作用机制
TFB-TBOA acts as a non-transportable substrate for glutamate transporters, leading to the inhibition of glutamate uptake and subsequent accumulation of extracellular glutamate. This accumulation of glutamate can lead to excitotoxicity, which is the pathological process that results from excessive activation of glutamate receptors. TFB-TBOA has been shown to selectively inhibit the glutamate transporter subtype EAAT2, which is predominantly expressed in astrocytes.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have several biochemical and physiological effects. Inhibition of glutamate transporters by TFB-TBOA can lead to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. This excitotoxicity can cause neuronal damage and death, which has been implicated in several neurological disorders. TFB-TBOA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
实验室实验的优点和局限性
TFB-TBOA has several advantages for lab experiments, including its potency and selectivity for EAAT2. This compound can be used to investigate the role of glutamate transporters in various neurological disorders, and its inhibition can lead to the accumulation of extracellular glutamate, which can be measured using various techniques. However, TFB-TBOA has several limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
TFB-TBOA has several potential future directions, including its use in the development of new therapies for neurological disorders. This compound has been shown to be effective in preclinical models of epilepsy, Alzheimer's disease, and stroke, and may have potential applications in the treatment of these disorders. Future research should focus on the development of new compounds that are more potent and selective for glutamate transporters, as well as the investigation of the long-term effects of TFB-TBOA on neuronal function and survival. Additionally, the use of TFB-TBOA in combination with other drugs may have synergistic effects and should be investigated further.
合成方法
The synthesis of TFB-TBOA involves several steps, including the reaction of 2-(trifluoromethyl)-1H-benzimidazole with ethyl chloroacetate, followed by the reaction of the resulting product with 2-phenylethylamine. The final product is obtained through purification and isolation of TFB-TBOA.
科学研究应用
TFB-TBOA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating synaptic transmission and plasticity in the brain. TFB-TBOA has been used in several studies to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, Alzheimer's disease, and stroke.
属性
IUPAC Name |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)17-23-14-8-4-5-9-15(14)24(17)12-16(25)22-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLZHRIEHBAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)

![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)


![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)




![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)